(S)-3-(4-(Benzyloxy)-2,6-dimethylphenyl)-2-((tert-butoxycarbonyl)amino)propanoic acid
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Overview
Description
(S)-3-(4-(Benzyloxy)-2,6-dimethylphenyl)-2-((tert-butoxycarbonyl)amino)propanoic acid is a complex organic compound with potential applications in various fields, including pharmaceuticals and chemical research. This compound features a benzyloxy group, dimethyl substitutions on the phenyl ring, and a tert-butoxycarbonylamino group attached to a propionic acid backbone.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-3-(4-(Benzyloxy)-2,6-dimethylphenyl)-2-((tert-butoxycarbonyl)amino)propanoic acid typically involves multiple steps, including the protection of functional groups, formation of the core structure, and subsequent deprotection. One common method involves the following steps:
Protection of the amine group: The amine group is protected using tert-butoxycarbonyl (Boc) protection.
Formation of the core structure: The core structure is formed through a series of reactions, including Friedel-Crafts alkylation and nucleophilic substitution.
Deprotection: The Boc group is removed under acidic conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving automated systems for precise control of reaction conditions.
Chemical Reactions Analysis
Types of Reactions
(S)-3-(4-(Benzyloxy)-2,6-dimethylphenyl)-2-((tert-butoxycarbonyl)amino)propanoic acid can undergo various chemical reactions, including:
Oxidation: The benzyloxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form alcohols or amines.
Substitution: The phenyl ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) are employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzoic acid derivatives, while reduction can produce alcohols or amines.
Scientific Research Applications
(S)-3-(4-(Benzyloxy)-2,6-dimethylphenyl)-2-((tert-butoxycarbonyl)amino)propanoic acid has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (S)-3-(4-(Benzyloxy)-2,6-dimethylphenyl)-2-((tert-butoxycarbonyl)amino)propanoic acid involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through binding to these targets, leading to changes in cellular pathways and biological responses.
Comparison with Similar Compounds
Similar Compounds
- 3-(4-Methoxy-2,6-dimethyl-phenyl)-2-tert-butoxycarbonylamino-propionic acid
- 3-(4-Ethoxy-2,6-dimethyl-phenyl)-2-tert-butoxycarbonylamino-propionic acid
Uniqueness
(S)-3-(4-(Benzyloxy)-2,6-dimethylphenyl)-2-((tert-butoxycarbonyl)amino)propanoic acid is unique due to the presence of the benzyloxy group, which can influence its chemical reactivity and biological activity. This structural feature may enhance its binding affinity to specific molecular targets, making it a valuable compound for research and potential therapeutic applications.
Properties
Molecular Formula |
C23H29NO5 |
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Molecular Weight |
399.5 g/mol |
IUPAC Name |
3-(2,6-dimethyl-4-phenylmethoxyphenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid |
InChI |
InChI=1S/C23H29NO5/c1-15-11-18(28-14-17-9-7-6-8-10-17)12-16(2)19(15)13-20(21(25)26)24-22(27)29-23(3,4)5/h6-12,20H,13-14H2,1-5H3,(H,24,27)(H,25,26) |
InChI Key |
PPHUBXYIEQFLGO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=C1CC(C(=O)O)NC(=O)OC(C)(C)C)C)OCC2=CC=CC=C2 |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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